molecular formula C10H21N B121412 4-Tert-butylazepane CAS No. 78813-90-8

4-Tert-butylazepane

Cat. No.: B121412
CAS No.: 78813-90-8
M. Wt: 155.28 g/mol
InChI Key: LAHPNGGYIWAYMX-UHFFFAOYSA-N
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Description

4-Tert-butylazepane is an organic compound with the molecular formula C10H21N. It is a seven-membered ring structure containing a secondary amine and a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with a suitable dihaloalkane, followed by cyclization to form the azepane ring. The reaction conditions often require the use of a base, such as sodium hydride, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butylazepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylamines, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-Tert-butylazepane has several scientific research applications, including:

Comparison with Similar Compounds

    4-Tert-butylpiperidine: Similar structure but with a six-membered ring.

    4-Tert-butylmorpholine: Contains an oxygen atom in the ring.

    4-Tert-butylpyrrolidine: A five-membered ring structure.

Uniqueness: 4-Tert-butylazepane is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its six- and five-membered counterparts. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-tert-butylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-10(2,3)9-5-4-7-11-8-6-9/h9,11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHPNGGYIWAYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78813-90-8
Record name 4-tert-butylazepane
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